molecular formula C17H15FN4O B5549125 8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide

8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide

Cat. No.: B5549125
M. Wt: 310.33 g/mol
InChI Key: PPNAQWBJLNYYEO-UHFFFAOYSA-N
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Description

8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H15FN4O and its molecular weight is 310.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.12298928 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensory Applications

A novel fluorescent sensor composed of a quinoline group and a pyridin-2-ylmethanamine has been synthesized for Zn(2+) detection. This sensor shows excellent selectivity and sensitivity, providing a fluorescence enhancement to Zn(2+) over other cations in acetonitrile aqueous solutions. The difference in binding modes to Zn(2+) and Cd(2+) leads to distinct spatial arrangements, affecting the molecular orbital energy levels and electron transition, which in turn results in spectral changes that distinguish Zn(2+) from Cd(2+). This chemosensor has also been successfully used for fluorescence imaging of Zn(2+) in living cells (Li et al., 2014).

Drug Discovery and Therapeutic Applications

Research has identified novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, such as 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, have shown efficacy in combination with the DSB-inducing agent irinotecan in disease-relevant models, highlighting their potential as therapeutic agents (Degorce et al., 2016).

Antibacterial Activity

A series of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives have been developed and shown to possess significant antibacterial ability towards different microorganisms. This highlights the potential of quinoline derivatives in the development of new antibacterial agents (Valluri et al., 2017).

Molecular Self-Assembly and Nanotechnology

Studies on heteromeric oligoamide foldamers composed of 8-amino-2-quinolinecarboxylic acid and 7-amino-8-fluoro-2-quinolinecarboxylic acid have demonstrated self-association into double helices in water. This property is of interest for the development of nanoscale materials and devices (Shang et al., 2014).

Mechanism of Action

While the specific mechanism of action for “8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide” is not available, fluorinated pyridines and their derivatives often exhibit various biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its specific properties. It’s always important to refer to the safety data sheet (SDS) for detailed information .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

Properties

IUPAC Name

8-fluoro-N-[2-(pyridin-3-ylamino)ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-14-5-1-3-12-6-7-15(22-16(12)14)17(23)21-10-9-20-13-4-2-8-19-11-13/h1-8,11,20H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNAQWBJLNYYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)NCCNC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.